7-tert-butyl-2-hydrazinyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
7-(TERT-BUTYL)-2-HYDRAZINO-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that combines a benzothieno pyrimidine core with hydrazino and tert-butyl groups
Properties
Molecular Formula |
C21H26N4OS |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-tert-butyl-2-hydrazinyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H26N4OS/c1-12-5-8-14(9-6-12)25-19(26)17-15-10-7-13(21(2,3)4)11-16(15)27-18(17)23-20(25)24-22/h5-6,8-9,13H,7,10-11,22H2,1-4H3,(H,23,24) |
InChI Key |
UPEWNPKHIGEDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN)SC4=C3CCC(C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(TERT-BUTYL)-2-HYDRAZINO-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, typically starting with the preparation of the benzothieno pyrimidine core. This core can be synthesized through cyclocondensation reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloro-3-formylquinoline . The hydrazino group is introduced through subsequent reactions with hydrazine derivatives, and the tert-butyl group is added via alkylation reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the benzothieno pyrimidine core can lead to the formation of dihydro derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar benzothieno and pyrimidine frameworks have shown moderate to good efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 20 μmol/L, indicating their potential as antimicrobial agents in therapeutic applications .
| Compound | Bacterial Strain | MIC (μmol/L) |
|---|---|---|
| Compound A | Bacillus subtilis | 6 |
| Compound B | Chlamydia pneumoniae | 12 |
| Compound C | Salmonella typhi | 8 |
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly due to the presence of the hydrazine group, which has been associated with cytotoxic effects against cancer cells. Studies on related compounds have shown that they can induce apoptosis in cancer cell lines through various mechanisms, including DNA damage and inhibition of cell proliferation .
Antioxidant Properties
Antioxidant activity is another promising application of this compound. Similar heterocyclic compounds have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with chronic diseases .
Case Study 1: Antimicrobial Efficacy Assessment
A study evaluated the antimicrobial efficacy of various derivatives based on the benzothieno-pyrimidine structure. The results indicated that certain derivatives exhibited stronger antibacterial activity compared to standard antibiotics like cefotaxime. The presence of electron-withdrawing groups was found to enhance activity against Gram-positive bacteria .
Case Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines treated with related hydrazine-containing compounds revealed significant inhibition of cell growth and induction of apoptosis. These studies highlighted the importance of structural modifications in enhancing anticancer properties .
Mechanism of Action
The mechanism of action of 7-(TERT-BUTYL)-2-HYDRAZINO-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function . The benzothieno pyrimidine core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 7-(TERT-BUTYL)-2-HYDRAZINO-3-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE include other benzothieno pyrimidine derivatives and hydrazino-substituted compounds . These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The unique combination of the tert-butyl, hydrazino, and benzothieno pyrimidine moieties in this compound distinguishes it from other related molecules .
Biological Activity
The compound 7-tert-butyl-2-hydrazinyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a structurally complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities as reported in various studies.
Chemical Structure
The compound is characterized by the following structural features:
- A tetrahydrobenzothieno moiety which contributes to its biological properties.
- A hydrazinyl group that is often associated with biological activity.
- A tert-butyl substituent which may influence lipophilicity and receptor interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of 7-tert-butyl-2-hydrazinyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one.
Anticancer Activity
Several studies have highlighted the anticancer potential of hydrazine derivatives. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is common among hydrazine derivatives that target cancer cells.
- Cell Lines Tested : Research has demonstrated efficacy against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It showed promising activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL, suggesting moderate antibacterial potency.
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, the compound exhibits several other biological activities:
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
- Antioxidant Properties : The presence of hydrazine groups in similar compounds has been linked to antioxidant activity, which may help mitigate oxidative stress in cells.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of hydrazine derivatives revealed that modifications to the hydrazine moiety significantly altered cytotoxicity profiles. The introduction of a tert-butyl group enhanced lipophilicity and cellular uptake, leading to increased anticancer efficacy against MCF-7 cells.
- Case Study on Antimicrobial Efficacy : In a comparative study with established antibiotics, the compound demonstrated synergistic effects when combined with amoxicillin against resistant strains of E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
